molecular formula C9H14N2O B11814006 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11814006
M. Wt: 166.22 g/mol
InChI Key: YCCMBBRIQKYQNE-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a sec-butyl group and a methyl group attached to the pyrazole ring, along with an aldehyde functional group at the fourth position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sec-butyl and methyl groups. The aldehyde group is then introduced through formylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in industrial settings are selected to minimize waste and maximize product yield.

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sec-butyl and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives:

    1-(sec-Butyl)-3-methyl-1H-pyrazole: Lacks the aldehyde group, resulting in different reactivity and applications.

    1-(sec-Butyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses.

    1-(sec-Butyl)-3-methyl-1H-pyrazole-4-methanol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-butan-2-yl-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-4-7(2)11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3

InChI Key

YCCMBBRIQKYQNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)C)C=O

Origin of Product

United States

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